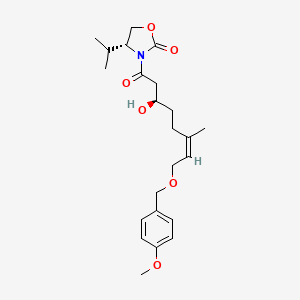
(R)-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a hydroxy group, and a methoxybenzyl ether, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxy and methoxybenzyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, selective reductions, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the double bond or reduce the carbonyl group to an alcohol.
Substitution: The methoxybenzyl ether can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (Sodium borohydride) for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazolidinone-containing substrates. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity. The hydroxy and methoxybenzyl groups can also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone-containing compounds, such as linezolid and tedizolid, which are used as antibiotics.
- Other similar compounds include those with hydroxy and methoxybenzyl groups, which can be found in various natural products and synthetic molecules.
Uniqueness
The uniqueness of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C23H33NO6 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(4R)-3-[(Z,3R)-3-hydroxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H33NO6/c1-16(2)21-15-30-23(27)24(21)22(26)13-19(25)8-5-17(3)11-12-29-14-18-6-9-20(28-4)10-7-18/h6-7,9-11,16,19,21,25H,5,8,12-15H2,1-4H3/b17-11-/t19-,21+/m1/s1 |
Clave InChI |
HGUMHQXNXBPIIL-DXPRXADQSA-N |
SMILES isomérico |
CC(C)[C@@H]1COC(=O)N1C(=O)C[C@@H](CC/C(=C\COCC2=CC=C(C=C2)OC)/C)O |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)CC(CCC(=CCOCC2=CC=C(C=C2)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
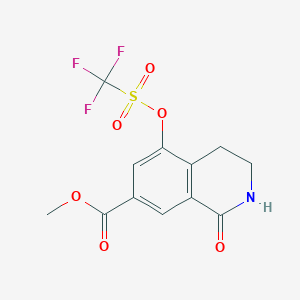

![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
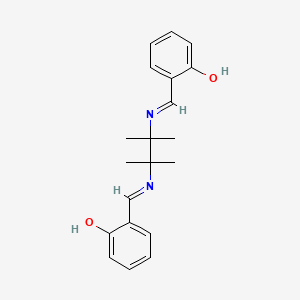

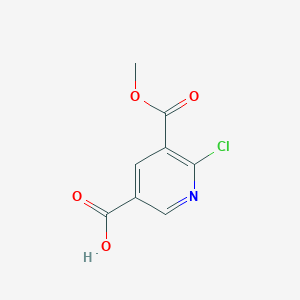

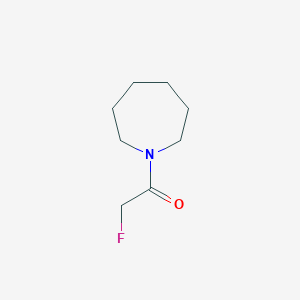
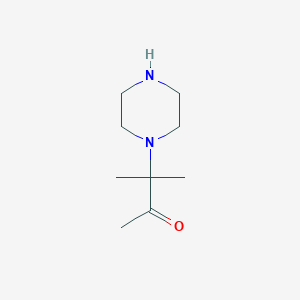
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
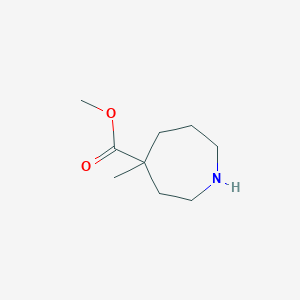
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
